3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione is a synthetic organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione typically involves the diazotization of a primary aromatic amine followed by coupling with a chromene derivative. The process begins with the diazotization of 3-methylaniline using sodium nitrite in an acidic medium to form the diazonium salt. This diazonium salt is then coupled with 2H-chromene-2,4(3H)-dione under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione involves its interaction with biological molecules through the azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects such as antimicrobial activity by disrupting cell membranes or anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione
- 5-methyl-4-[(3-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione is unique due to its specific structural configuration which imparts distinct chemical and biological properties. Its chromene backbone combined with the azo group makes it particularly effective as a dye and in various biological applications .
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-[(3-methylphenyl)diazenyl]chromene-2,4-dione |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-4-6-11(9-10)17-18-14-15(19)12-7-2-3-8-13(12)21-16(14)20/h2-9,14H,1H3 |
InChI Key |
XCEYKCWOVRYTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2C(=O)C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.